molecular formula C17H21NO2 B5747279 N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE

N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE

Cat. No.: B5747279
M. Wt: 271.35 g/mol
InChI Key: WTSZGHZZKKIMKM-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE: is an organic compound that belongs to the class of amines It is characterized by the presence of two methoxy groups attached to a benzyl ring and two methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 3,5-dimethylaniline.

    Reaction: The 2,3-dimethoxybenzyl chloride is reacted with 3,5-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate.

    Solvent: The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Temperature: The reaction mixture is heated to a temperature range of 60-80°C to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carbonyl compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE: can be compared with other benzyl and phenyl amines, such as:

Uniqueness

  • The presence of both methoxy and methyl groups in this compound provides unique steric and electronic properties, making it distinct from other similar compounds. These features can influence its reactivity, stability, and potential applications.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-8-13(2)10-15(9-12)18-11-14-6-5-7-16(19-3)17(14)20-4/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSZGHZZKKIMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=C(C(=CC=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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